(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide
Description
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is a benzothiazole-derived compound featuring a complex substitution pattern. Its structure includes a benzo[d]thiazole core with 5,6-dimethoxy groups, a 2-methoxyethyl chain at position 3, and a 4-(methylthio)benzamide moiety. Its structural complexity aligns with synthetic strategies observed in analogous thiazole and thiadiazole systems, such as condensation reactions and tautomer stabilization .
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-24-10-9-22-15-11-16(25-2)17(26-3)12-18(15)28-20(22)21-19(23)13-5-7-14(27-4)8-6-13/h5-8,11-12H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISPFVZJVYUHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)SC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in pharmacological applications. The following sections will detail its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features a benzo[d]thiazole core with various substituents that enhance its chemical properties. The structural formula is represented as follows:
Key functional groups include:
- Methoxy groups : Contribute to lipophilicity and potential interaction with biological targets.
- Methylthio group : May influence the compound's reactivity and biological activity.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O4S |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 895446-64-7 |
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory effects of similar thiazole derivatives. For instance, compounds containing thiazolylhydrazone groups have shown significant monoamine oxidase (MAO) inhibitory activity. While specific data for this compound is limited, its structural similarities suggest potential MAO inhibition.
Table 2: MAO Inhibition Summary
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| Compound 2l | 0.073 ± 0.003 | Not reported |
| (Z)-N-(5,6-dimethoxy...) | TBD | TBD |
Cytotoxicity Tests
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related thiazole derivatives, compounds were tested on NIH3T3 mouse fibroblast cells, revealing that many exhibited low toxicity with IC50 values greater than 100 μM. This suggests that this compound may also possess a favorable safety profile, although specific cytotoxicity data for this compound is still needed.
Recent Research Insights
- Synthesis and Characterization : Various studies have synthesized thiazole derivatives and characterized them using NMR and mass spectrometry techniques. The synthesis typically involves multi-step reactions that require precise conditions to optimize yield and purity .
- Biological Efficacy : Compounds similar to this compound have demonstrated significant biological activities including anti-inflammatory and anticancer properties .
- Mechanism of Action : The proposed mechanism involves binding to specific enzymes or receptors, thereby modulating their activity which can lead to therapeutic effects .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigating its effects on various cancer cell lines and understanding its mechanism of action through in vitro and in vivo studies could provide valuable insights into its therapeutic potential.
Scientific Research Applications
Research indicates that compounds related to benzothiazoles exhibit a range of biological activities, including:
- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, such as HepG2 (liver cancer) and A549 (lung cancer). The mechanism involves mitochondrial pathways leading to increased apoptotic rates at certain concentrations.
- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, it exhibited strong antibacterial effects against Staphylococcus aureus and moderate effects against Escherichia coli.
Case Studies
-
Anticancer Activity Evaluation : A study assessed the compound's cytotoxicity across different cancer cell lines using the MTT assay. Results indicated significant cytotoxic effects with an IC50 value of 1.2 µM against HepG2 cells, showcasing its potential as an anticancer agent.
Cell Line IC50 (µM) Mechanism of Action HepG2 1.2 Induction of apoptosis A549 4.3 Cell cycle arrest SW620 44 Inhibition of proliferation SKRB-3 48 Apoptotic pathway activation -
Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound, revealing that it has a minimum inhibitory concentration (MIC) as low as 2 µg/ml against Staphylococcus aureus, indicating strong antibacterial activity.
Bacterial Strain MIC (µg/ml) Activity Staphylococcus aureus 2 Strong antibacterial effect Escherichia coli 4 Moderate antibacterial effect Pseudomonas aeruginosa 8 Effective against biofilms
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antimicrobial Thiazole-Quinolinium Derivatives
describes benzothiazol-2(3H)-ylidene derivatives fused with quinolinium moieties, such as 4c1 and 4d1, which exhibit antibacterial activity. Key comparisons include:
The target compound lacks the cationic quinolinium group present in 4c1/4d1, which is critical for membrane penetration in antibacterial activity. However, its methoxy and methylthio groups may enhance solubility and target binding compared to bulkier morpholine/pyrrolidine substituents .
Thiadiazole-Benzamide Analogues
highlights N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and derivatives (e.g., 8a–c ), which share a benzamide-thiadiazole scaffold. Comparisons include:
The 4-(methylthio) group could enhance electron-withdrawing effects relative to phenyl or acetyl substituents in 6 and 8a, influencing reactivity in nucleophilic environments .
Triazole-Thione Derivatives with Sulfonyl Groups
discusses triazole-thiones (e.g., 7–9 ) featuring sulfonyl and fluorophenyl groups. While structurally distinct, these compounds provide insights into substituent effects:
The target compound’s methoxy groups contrast with the sulfonyl groups in 7–9, which are strongly electron-withdrawing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
